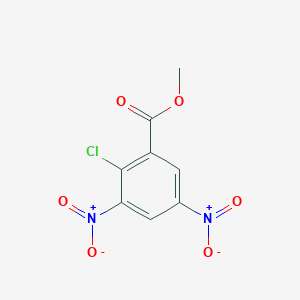

Methyl 2-chloro-3,5-dinitrobenzoate

Description

Significance and Research Context of Halogenated Nitrobenzoates

Halogenated nitrobenzoates are a class of nitroaromatic compounds that have garnered significant attention in scientific research. Their importance stems from their utility as versatile precursors in the synthesis of a wide array of more complex molecules. The presence of electron-withdrawing nitro groups and a halogen atom on the aromatic ring makes them key substrates for nucleophilic aromatic substitution reactions.

The broader family of nitroaromatic compounds, many of which are man-made, has been used extensively in the production of dyes, polymers, pesticides, herbicides, and explosives. nih.gov In medicinal chemistry, the inclusion of chlorine is a common strategy, with over 25% of FDA-approved drugs containing this halogen, highlighting the importance of chloro-substituted building blocks in drug discovery. nih.gov

Recent research has illuminated the potential of nitrobenzoate derivatives in pharmacology. Specifically, certain nitrobenzoate esters have demonstrated intriguing activity against Mycobacterium tuberculosis. nih.gov Studies have shown that the 3,5-dinitrobenzoate (B1224709) scaffold, in particular, merits further investigation for developing future antimycobacterial agents. nih.gov Furthermore, halogenated dinitro-aromatic compounds, such as 4-chloro-3,5-dinitropyrazole, serve as precursors for creating promising insensitive energetic materials. rsc.org In environmental science, nitrobenzoates have been studied as chemoattractants for certain bacterial strains, suggesting potential applications in the bioremediation of contaminated sites. nih.gov

Overview of Primary Academic Research Areas for the Chemical Compound

Academic research involving Methyl 2-chloro-3,5-dinitrobenzoate focuses primarily on its role as a synthetic intermediate and a model substrate for studying reaction mechanisms.

Synthetic Intermediate: The compound is a valuable building block in organic synthesis. For instance, it has been utilized as an intermediate in the preparation of isocoumarins. nih.gov The synthesis of its parent acid, 2-chloro-3,5-dinitrobenzoic acid, and its subsequent esterification to yield the title compound are established procedures. nih.gov The reactivity of the compound, dictated by the chloro and nitro substituents, allows for its transformation into more complex molecular architectures.

Reactivity and Mechanistic Studies: this compound is an archetypal substrate for studying nucleophilic aromatic substitution (SNAr) reactions. The two nitro groups strongly activate the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the chlorine atom. Kinetic studies on structurally similar compounds, such as 2-chloro-3,5-dinitropyridine, have been performed to elucidate the SNAr mechanism. researchgate.net These studies often investigate the reaction with various nucleophiles, like anilines, and analyze the thermodynamic parameters and linear free-energy relationships. researchgate.net The formation of a Meisenheimer complex, a key intermediate in the SNAr pathway, is a central feature of the reactivity of such electron-deficient aromatic systems. While Sigma-Aldrich provides the compound for research, it is noted as a rare chemical for early discovery, with the buyer responsible for confirming its identity and purity. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQRHZYXGHSNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290098 | |

| Record name | methyl 2-chloro-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2213-79-8 | |

| Record name | NSC66543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-chloro-3,5-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Studies for Methyl 2 Chloro 3,5 Dinitrobenzoate

Established Synthetic Pathways and Precursors

The traditional synthesis of Methyl 2-chloro-3,5-dinitrobenzoate primarily relies on the esterification of its corresponding carboxylic acid precursor, a well-documented and fundamental reaction in organic chemistry.

Esterification of 2-chloro-3,5-dinitrobenzoic acid with methanol (B129727)

The principal and most direct route to this compound is the esterification of 2-chloro-3,5-dinitrobenzoic acid using methanol. This reaction is a specific example of Fischer-Speier esterification. The precursor, 2-chloro-3,5-dinitrobenzoic acid, is synthesized through the nitration of 2-chlorobenzoic acid under harsh conditions, involving fuming nitric acid and concentrated sulfuric acid at elevated temperatures. chemicalbook.com

A closely related synthesis, that of Methyl 2-methyl-3,5-dinitrobenzoate, involves refluxing the corresponding acid (2-methyl-3,5-dinitrobenzoic acid) in methanol with sulfuric acid added as a catalyst for several hours. nih.gov Similarly, Methyl 3,5-dinitrobenzoate (B1224709) is prepared by refluxing 3,5-dinitrobenzoic acid with methanol and sulfuric acid, achieving a high yield of 92%. prepchem.com These examples strongly support a similar and effective pathway for the synthesis of the title compound.

Reaction Scheme for a Related Dinitrobenzoate:

This reaction, when applied to 3,5-dinitrobenzoic acid, yielded 92% of the corresponding methyl ester after 26 hours of reflux and subsequent purification. prepchem.com

Acid-Catalyzed Esterification Approaches

Acid-catalyzed esterification, commonly known as the Fischer esterification, is the fundamental approach for this transformation. jocpr.com The reaction involves protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, typically concentrated sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol.

The mechanism proceeds through a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation of the carbonyl oxygen, regenerates the acid catalyst and yields the final ester product, this compound. Although effective, these reactions can be slow and reversible. researchgate.net To drive the equilibrium towards the product, an excess of the alcohol (methanol) is often used, or water is removed as it is formed. jocpr.com

Modern Synthesis Techniques and Optimization

To address the limitations of traditional batch synthesis, such as long reaction times and the use of harsh reagents, modern techniques are being explored, drawing from research on related dinitrobenzoates.

Continuous Flow Synthesis for Enhanced Efficiency and Scalability

Continuous flow technology offers significant advantages for nitration and other exothermic reactions, improving safety, mixing, and heat transfer. nih.govresearchgate.net Studies on the continuous-flow nitration of nitrobenzene (B124822) to produce dinitrobenzene have demonstrated enhanced selectivity and safety. nih.gov In these systems, reactants are pumped through a microreactor, allowing for precise control over reaction parameters like temperature, residence time, and stoichiometry. nih.govsues.edu.cn

For the synthesis of dinitrobenzoates, a continuous flow process could offer:

Enhanced Safety: Better management of the heat generated during the nitration of the precursor and the esterification reaction itself.

Improved Yield and Selectivity: Precise control over reaction conditions can minimize the formation of byproducts. nih.gov

Scalability: Production can be increased by "scaling out," which involves running multiple reactors in parallel, rather than increasing the size of a single batch reactor. nih.gov

A scale-up continuous flow experiment has been noted for 3,5-dinitrobenzoic acid (DNBA), indicating the applicability of this technology to closely related compounds. researchgate.net

Carbodiimide-Mediated Coupling for Mild Conditions and Selectivity

Carbodiimide-mediated coupling is an alternative esterification method that proceeds under mild, often room-temperature, conditions, avoiding the need for strong acids. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used as activators. jocpr.comwikipedia.orgpeptide.com

The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is then attacked by the alcohol (methanol) to form the ester and a urea (B33335) byproduct (e.g., dicyclohexylurea). To increase yields and suppress side reactions, such as the rearrangement of the intermediate to a stable N-acylurea, additives like 4-dimethylaminopyridine (B28879) (DMAP) are often included. jocpr.compeptide.comnih.gov

A pertinent example is the chemical modification of a polymer by bonding it with 3,5-dinitrobenzoic acid in the presence of DCC and DMAP, which highlights the effectiveness of this method for dinitrobenzoates. jocpr.com

Key Features of Carbodiimide Coupling:

| Feature | Description | Reference |

|---|---|---|

| Activating Agent | A carbodiimide (e.g., DCC, EDC) activates the carboxylic acid. | jocpr.com |

| Intermediate | Forms a highly reactive O-acylisourea intermediate. | peptide.com |

| Conditions | Typically mild, often performed at room temperature. | jocpr.com |

| Catalyst/Additive | Additives like DMAP or HOBt can be used to increase reaction rates and minimize side reactions. | jocpr.comwikipedia.org |

| Byproduct | A urea derivative is formed, which may require separation from the final product. | wikipedia.org |

Challenges and Strategies in this compound Synthesis Research

The synthesis of this compound is not without its challenges, primarily stemming from the properties of its precursor and the nature of the reactions involved.

A major challenge lies in the synthesis of the precursor, 2-chloro-3,5-dinitrobenzoic acid. The required nitration process uses a combination of fuming nitric acid and concentrated sulfuric acid at high temperatures (125 °C), which are hazardous and corrosive conditions. chemicalbook.com

Furthermore, traditional acid-catalyzed esterification can be slow and require prolonged heating under reflux, which is energy-intensive. prepchem.comresearchgate.net The strong electron-withdrawing effects of the two nitro groups and the chlorine atom on the benzene (B151609) ring activate the ring towards nucleophilic substitution but also influence the reactivity of the carboxylic acid group.

Strategies to overcome these challenges focus on the adoption of modern synthetic methodologies:

Microwave-Assisted Synthesis: For related 3,5-dinitrobenzoates, microwave-assisted synthesis has been shown to be a green and rapid alternative to conventional heating, significantly reducing reaction times. researchgate.net

Flow Chemistry: Implementing continuous flow processes for the initial nitration step could greatly improve safety and control over this highly exothermic reaction. nih.gov

Milder Coupling Reagents: Using carbodiimide-mediated coupling avoids the use of strong acids and high temperatures, offering a milder and potentially more selective route to the final product. jocpr.com

Research continues to focus on optimizing these pathways to develop safer, more efficient, and environmentally benign methods for the synthesis of this compound and related compounds.

Steric Hindrance Considerations

The synthesis of this compound is significantly influenced by the "ortho effect." This phenomenon arises from the presence of a substituent at the ortho position (the carbon atom adjacent) to the primary functional group on a benzene ring. In this case, the chlorine atom at the 2-position relative to the carboxylate group introduces considerable steric hindrance.

This steric bulk forces the carboxylic acid group to twist out of the plane of the benzene ring. This has two major consequences. Firstly, it can decrease the rate of reaction by physically obstructing the approach of the alcohol (methanol) to the reaction center. Secondly, this twisting can disrupt the resonance between the carboxyl group and the aromatic ring, which can alter the reactivity of the molecule.

A common route to this compound is through the Fischer esterification of its precursor, 2-chloro-3,5-dinitrobenzoic acid. The reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.com The general mechanism for Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comyoutube.com

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon. masterorganicchemistry.comyoutube.com

Proton transfer: A proton is transferred from the oxonium ion (formed from the alcohol) to one of the hydroxyl groups.

Elimination of water: A molecule of water, a good leaving group, is eliminated.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or another molecule of the alcohol) to yield the final ester and regenerate the acid catalyst. masterorganicchemistry.comyoutube.com

The steric hindrance from the ortho-chloro group primarily impacts the second step of this mechanism, the nucleophilic attack of methanol. The bulky chlorine atom can partially shield the electrophilic carbonyl carbon, making it more difficult for the methanol molecule to approach and form the tetrahedral intermediate. This can lead to slower reaction rates and may require more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a reasonable yield.

A plausible synthetic approach, adapted from the synthesis of a similar compound, Methyl 2-methyl-3,5-dinitrobenzoate, would involve refluxing 2-chloro-3,5-dinitrobenzoic acid in methanol with a catalytic amount of sulfuric acid for several hours. nih.gov The progress of the reaction would likely be monitored by thin-layer chromatography (TLC). nih.gov

Table 1: Comparison of Reaction Parameters for the Synthesis of Related Dinitrobenzoate Esters

| Compound | Reactants | Catalyst | Reaction Time | Yield | Reference |

| Methyl 2-methyl-3,5-dinitrobenzoate | 2-methyl-3,5-dinitrobenzoic acid, Methanol | H₂SO₄ | 5 hours (reflux) | 69.3% | nih.gov |

| Methyl 3,5-dinitrobenzoate | 3,5-dinitrobenzoic acid, Methanol | H₂SO₄ | ~26 hours (reflux) | 92% | prepchem.com |

| Methyl 4-chloro-3,5-dinitrobenzoate | 4-chloro-3,5-dinitrobenzoic acid, Methanol | H₂SO₄ | Not specified | Not specified | prepchem.com |

Purification Complexities in Nitroaromatic Ester Synthesis

The purification of this compound from the reaction mixture presents its own set of challenges. The crude product will likely contain unreacted 2-chloro-3,5-dinitrobenzoic acid, the sulfuric acid catalyst, and excess methanol.

A typical purification procedure would involve the following steps:

Neutralization and Extraction: After cooling, the reaction mixture is often poured into water. hansshodhsudha.com The product, being an ester, is generally insoluble in water and may precipitate. Any remaining sulfuric acid and unreacted carboxylic acid can be neutralized by washing with a weak base, such as a sodium bicarbonate solution. hansshodhsudha.comtcu.edu This converts the acidic impurities into their more water-soluble salts, which can then be removed in the aqueous phase during an extraction with an organic solvent like ethyl acetate (B1210297). rsc.org

Washing: The organic layer containing the ester is then washed with water and brine to remove any remaining water-soluble impurities and salts. rsc.org

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, and the solvent is removed under reduced pressure. rsc.org

Recrystallization: The crude ester is then typically purified by recrystallization from a suitable solvent. nih.gov Given the structure of this compound, a solvent system like chloroform (B151607) or a mixture of an alcohol and water might be effective. nih.gov The choice of solvent is critical to obtain a pure crystalline product.

The highly substituted and polar nature of the target molecule can sometimes make finding an ideal recrystallization solvent challenging. It may require some experimentation with different solvent systems to achieve high purity. The presence of any side products, although expected to be minimal under optimized conditions, could further complicate the purification process, potentially requiring chromatographic techniques for separation.

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei in a magnetic field, a complete structural map can be assembled. For Methyl 2-chloro-3,5-dinitrobenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are essential for unambiguous characterization. mdpi.com

The ¹H-NMR spectrum of this compound is expected to show distinct signals corresponding to the two types of protons present: those of the methyl ester group and those on the aromatic ring.

Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl group would be observed.

Aromatic Protons (Ar-H): The two protons on the benzene (B151609) ring are in different chemical environments and are expected to appear as two distinct signals, likely doublets due to coupling with each other.

The powerful electron-withdrawing nature of the two nitro groups and the chlorine atom significantly deshields the aromatic protons, causing their signals to appear at a high chemical shift (downfield) region.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| Aromatic H-4/H-6 | 8.5 - 9.0 | d (Doublet) | Located between two strongly electron-withdrawing nitro groups, resulting in significant deshielding. |

| Ester Methyl (-OCH₃) | 3.9 - 4.1 | s (Singlet) | Typical range for methyl ester protons. Appears as a singlet as there are no adjacent protons to couple with. |

The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, all eight carbon atoms are chemically non-equivalent, and thus eight distinct signals are expected.

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears far downfield.

Aromatic Carbons (Ar-C): The six aromatic carbons appear in the typical range for benzene derivatives. The carbons directly attached to the electron-withdrawing nitro and chloro groups (C-2, C-3, C-5) are shifted significantly, while the carbon attached to the ester group (C-1) and the carbons bearing protons (C-4, C-6) also have characteristic shifts.

Methyl Carbon (-OCH₃): The methyl carbon of the ester group appears in the upfield region of the spectrum.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Ester Carbonyl (C=O) | 162 - 166 | Characteristic position for an ester carbonyl carbon. |

| Aromatic C-NO₂ | 145 - 150 | Carbons directly attached to nitro groups are strongly deshielded. |

| Aromatic C-Cl | 130 - 135 | Carbon attached to chlorine shows a moderate downfield shift. |

| Aromatic C-H | 120 - 130 | Aromatic carbons bonded to hydrogen. |

| Aromatic C-COOR | 130 - 135 | The quaternary carbon to which the ester group is attached. |

| Ester Methyl (-OCH₃) | 52 - 55 | Typical chemical shift for a methyl ester carbon. |

The chemical shifts in NMR are highly informative. In this compound, the aromatic protons are found significantly downfield (δ > 8.5 ppm). This is a direct consequence of the cumulative electron-withdrawing inductive and resonance effects of the two nitro substituents and the chlorine atom. These groups pull electron density away from the aromatic ring, reducing the shielding of the ring protons and shifting their resonance to a higher frequency.

Conversely, the protons of the methyl ester group (-OCH₃) are not directly attached to the aromatic ring and are thus less affected by the ring substituents. Their chemical shift (δ ≈ 4.0 ppm) is characteristic for a methyl group attached to an ester oxygen, appearing as a sharp, uncoupled singlet, confirming the presence of the -COOCH₃ moiety.

Vibrational and Electronic Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show strong, characteristic absorption bands that confirm its structure.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretching | 1725 - 1740 | Strong |

| NO₂ (Nitro) | Asymmetric Stretching | 1520 - 1560 | Strong |

| NO₂ (Nitro) | Symmetric Stretching | 1340 - 1370 | Strong |

| C-O (Ester) | Stretching | 1200 - 1300 | Strong |

| C-Cl (Chloroalkane) | Stretching | 700 - 850 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium-Weak |

The presence of a strong peak around 1730 cm⁻¹ is definitive evidence for the ester carbonyl group. Equally important are the two intense bands for the nitro groups, typically found near 1540 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The combination of these specific absorptions provides a clear fingerprint for the compound.

UV-Vis spectroscopy measures the electronic transitions within a molecule. The highly conjugated and electron-deficient aromatic ring in this compound acts as a strong chromophore, meaning it absorbs light in the ultraviolet region. The dinitro-substituted benzene system is expected to exhibit intense absorption bands (π → π* transitions).

This property is useful for two primary applications:

Purity Assessment: According to the Beer-Lambert Law (A = εbc), absorbance (A) is directly proportional to concentration (c). By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of a pure sample can be determined, or conversely, the purity can be assessed against a known standard. Any impurities lacking the dinitrophenyl chromophore would not contribute to the absorbance at this specific wavelength.

Kinetic Studies: In reactions where the dinitrophenyl ring is consumed or altered, UV-Vis spectroscopy can be used to monitor the reaction progress over time. For example, in a nucleophilic aromatic substitution reaction where the chloride is displaced, the electronic environment of the chromophore changes, leading to a shift in the λmax or a change in absorbance. By tracking this change, the rate of the reaction can be calculated.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the structure of this compound. The technique provides the exact mass of the parent molecule and offers insights into its composition through analysis of its fragmentation patterns.

The molecular formula for this compound is C₈H₅ClN₂O₆. nih.gov This corresponds to a calculated molecular weight of approximately 260.59 g/mol . nih.gov In high-resolution mass spectrometry, the monoisotopic mass is determined to be 259.9836136 Da. nih.gov

When subjected to electron ionization (EI), the compound forms a molecular ion ([M]⁺) peak. A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the presence of an [M+2]⁺ peak, which is an isotopic peak resulting from the natural abundance of the ³⁷Cl isotope. The intensity ratio between the [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl) peaks is approximately 3:1, serving as a clear indicator of a single chlorine atom in the molecule. miamioh.edu

The fragmentation of this compound follows predictable pathways for aromatic esters and nitro compounds. libretexts.org The primary fragmentation events involve the cleavage of bonds adjacent to the carbonyl group and the loss of the nitro groups.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Ion Formula | Identity/Origin |

| 260/262 | [C₈H₅ClN₂O₆]⁺ | Molecular Ion Peak ([M]⁺) and Isotope Peak ([M+2]⁺) |

| 229/231 | [C₇H₂ClN₂O₅]⁺ | Loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion. This is a common fragmentation for methyl esters. docbrown.info |

| 214/216 | [C₈H₅ClN₁O₄]⁺ | Loss of a nitro group (•NO₂) from the molecular ion. |

| 201/203 | [C₇H₅ClN₂O₄]⁺ | Loss of the carbomethoxy radical (•COOCH₃) from the molecular ion. |

Note: The table presents predicted fragmentation based on established chemical principles. Actual spectra may show additional minor fragments.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and by-products, thereby enabling both purity assessment and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for such aromatic compounds. ekb.eg This method allows for the precise determination of purity and the quantification of any related substances. ekb.eg

In a typical RP-HPLC setup, the compound is separated on a non-polar stationary phase, such as a C18 column, using a polar mobile phase. ekb.egshimadzu.com A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from both more polar and less polar impurities. Detection is commonly performed using a UV detector, as the dinitro-aromatic structure ensures strong absorbance at specific wavelengths, such as 254 nm. shimadzu.com

Table 2: Typical RP-HPLC Conditions for Analysis

| Parameter | Specification | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Stationary phase providing hydrophobic interactions for separation. ekb.eg |

| Mobile Phase A | Aqueous Buffer (e.g., 0.1% Phosphoric Acid in Water) | Polar component of the mobile phase. |

| Mobile Phase B | Organic Solvent (e.g., Acetonitrile/Methanol) | Non-polar component of the mobile phase, used to elute the compound. ekb.eg |

| Elution Mode | Gradient | Varies the ratio of Mobile Phase A to B to effectively separate a range of impurities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. shimadzu.com |

| Column Temperature | 40 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The nitroaromatic chromophore allows for sensitive detection. shimadzu.com |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. |

This validated method would be capable of separating this compound from its precursor, 2-chloro-3,5-dinitrobenzoic acid, and other potential process-related impurities.

Thin Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative tool for monitoring the progress of reactions that synthesize this compound. chemicalbook.comsigmaaldrich.com It allows a chemist to quickly determine if the starting material has been consumed and if the desired product has been formed.

In a standard TLC analysis, a small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase). The plate is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase), typically a combination of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). As the solvent moves up the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The resulting spots can be visualized under UV light, where the aromatic nitro compound will appear as a dark spot.

Table 3: Illustrative TLC Monitoring of Synthesis

| Lane | Sample | Observed Spot (Rf value) | Interpretation |

| 1 | Starting Material (e.g., 2-chloro-3,5-dinitrobenzoic acid) | A single spot at Rf = 0.20 | Reference point for the starting material. |

| 2 | Reaction Mixture (at time = 1 hour) | A spot at Rf = 0.20 (faint) and a new spot at Rf = 0.55 (strong) | The reaction is proceeding; starting material is being consumed and the less polar product is forming. |

| 3 | Reaction Mixture (at time = 3 hours) | No spot at Rf = 0.20; a single, strong spot at Rf = 0.55 | The reaction is complete; the starting material is fully consumed. |

Note: Rf (Retardation factor) values are illustrative and depend on the exact TLC plate and solvent system used.

Elemental Analysis for Compositional Verification

Elemental analysis provides the ultimate confirmation of a compound's chemical formula by determining the mass percentages of its constituent elements. sigmaaldrich.com For this compound, this analysis verifies the precise ratio of carbon, hydrogen, chlorine, nitrogen, and oxygen, confirming that the synthesized compound matches the theoretical formula C₈H₅ClN₂O₆. nih.govnist.gov

The experimental results from a calibrated elemental analyzer are compared against the theoretical percentages calculated from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence of the compound's identity and purity.

Table 4: Elemental Composition of this compound

| Element | Atomic Symbol | Theoretical Percentage (%) |

| Carbon | C | 36.87 |

| Hydrogen | H | 1.93 |

| Chlorine | Cl | 13.60 |

| Nitrogen | N | 10.75 |

| Oxygen | O | 36.84 |

Calculations are based on the molecular formula C₈H₅ClN₂O₆ and atomic masses.

Computational and Theoretical Investigations of Methyl 2 Chloro 3,5 Dinitrobenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometry of molecules like Methyl 2-chloro-3,5-dinitrobenzoate. These methods model the electron distribution to predict molecular properties.

Detailed research on closely related dinitrobenzoate compounds provides a framework for understanding the structural characteristics of this compound. For instance, studies on Methyl 2-methyl-3,5-dinitrobenzoate reveal that the benzene (B151609) ring is planar, while the methyl ester group is oriented at a significant dihedral angle to the ring. nih.gov Similarly, in Methyl 4-chloro-3,5-dinitrobenzoate, the nitro and ester groups are twisted out of the plane of the benzene ring, with dihedral angles of 29.6°, 82.3° (for the nitro groups), and 13.7° (for the ester group). nih.gov

DFT calculations allow for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For this compound, these calculations would likely show a non-planar conformation due to steric hindrance between the ortho-substituted chlorine atom, the methyl ester group, and the adjacent nitro group. The electron-withdrawing nature of the two nitro groups and the chlorine atom significantly influences the electron density distribution across the aromatic ring. This is reflected in calculated properties such as the molecular electrostatic potential (MEP), which identifies regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Key outputs from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for predicting the chemical reactivity and kinetic stability of the molecule. banglajol.info

Table 1: Representative Geometric Parameters for Related Dinitrobenzoate Esters

| Parameter | Methyl 2-methyl-3,5-dinitrobenzoate nih.gov | Methyl 4-chloro-3,5-dinitrobenzoate nih.gov |

|---|---|---|

| Dihedral Angles | ||

| Nitro Group 1 vs. Ring | 60.21° | 29.6° |

| Nitro Group 2 vs. Ring | 4.22° | 82.3° |

This table presents data for related compounds to illustrate the type of geometric information obtained from structural analyses, which are often complemented by DFT calculations.

Molecular Modeling and Docking Studies (referencing related compounds in biological contexts)

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might bind to a macromolecular target, such as a protein or DNA. banglajol.infosemanticscholar.org While specific docking studies for this compound are not widely published, the methodology is frequently applied to related nitro-containing compounds to explore their potential biological activity. nih.gov

The general process involves:

Target Identification: A biologically relevant protein or enzyme is chosen. For compounds with nitro groups, targets can include enzymes involved in microbial or cancer cell proliferation. nih.govmdpi.com

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized, often using the geometric parameters derived from quantum chemical calculations.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the active site of the target protein, calculating a "docking score" for each pose to estimate binding affinity. semanticscholar.org

Studies on other nitroaromatic compounds demonstrate the utility of this approach. For example, various nitroheterocycles have been tested for their ability to inhibit DNA synthesis in cancer cells. researchgate.net Docking studies on thiazole (B1198619) derivatives have been used to identify potential anticancer agents by simulating their interaction with specific proteins. mdpi.com In the context of 3,5-dinitrobenzoate (B1224709) (3,5-DNB) derivatives, these studies are valuable for understanding how they might function as antimicrobial or anticancer agents, often through coordination with metal ions in biological systems. nih.gov The nitro groups are known to be capable of generating free radicals, leading to oxidative stress in cells, and can interact with biomolecules crucial for pathogen survival. nih.gov

Correlation of Electronic Parameters with Reactivity and Biological Activity

The electronic parameters derived from quantum chemical calculations are frequently correlated with the observed reactivity and biological activity of a compound. The strong electron-withdrawing nature of the nitro groups is a dominant factor in the chemistry of dinitrobenzoates. nih.gov

Reactivity: The two nitro groups and the chlorine atom on the benzene ring of this compound significantly reduce the electron density of the aromatic system. This electronic effect makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The carbon atoms attached to the chlorine and nitro groups become electrophilic and are primary sites for attack by nucleophiles. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity because less energy is required to excite an electron to a higher energy state. banglajol.info

Biological Activity: The biological activity of nitroaromatic compounds is often linked to their electronic properties. The high reactivity of the nitro group is crucial. nih.gov For instance, the ability of the nitro group to be reduced to form nitroso or amino groups can lead to the generation of reactive oxygen species, causing cellular damage (oxidative stress). nih.gov This mechanism is a key component of the antimicrobial and cytotoxic effects of many nitro compounds. Computational studies can quantify the electron affinity of the molecule, which correlates with its potential to undergo the reductive processes necessary for bioactivation.

Table 2: Electronic Properties and Their Implications

| Electronic Parameter | Definition | Implication for Reactivity & Activity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons; lower energy indicates higher electrophilicity. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. banglajol.info | A small gap suggests high chemical reactivity and low kinetic stability. banglajol.info |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution. researchgate.net | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Solvation Models and Linear Free Energy Relationships in Kinetic Analysis

The study of reaction kinetics in different solvents is essential for understanding reaction mechanisms. Computational solvation models and experimental approaches like Linear Free Energy Relationships (LFERs) are used to analyze these effects.

Solvation Models: Computational models can simulate the effect of a solvent on the structure and reactivity of a solute like this compound. Implicit solvation models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. These models are used to calculate how the solvent stabilizes reactants, transition states, and products, thereby influencing reaction rates.

Linear Free Energy Relationships (LFERs): LFERs, such as the Grunwald-Winstein equation, provide a quantitative method for analyzing the role of the solvent in a reaction. nih.gov This equation correlates the change in the rate of a solvolysis reaction (log k/k₀) with the ionizing power (Y) and nucleophilicity (N) of the solvent.

The extended Grunwald-Winstein equation is: log(k/ k₀) = lN + mY

Where:

k and k₀ are the reaction rate constants in a given solvent and a reference solvent (80% ethanol/20% water), respectively.

l is the sensitivity of the substrate to solvent nucleophilicity.

m is the sensitivity of the substrate to solvent ionizing power.

By determining the l and m values from kinetic data in a series of different solvents, the reaction mechanism can be inferred. For example, a high m value suggests a mechanism with significant charge separation in the transition state (like an Sₙ1 pathway), while a high l value points to a mechanism where the solvent acts as a nucleophile (like an addition-elimination pathway). nih.gov Kinetic analyses of related compounds, such as aryl chloroformates and other esters, have successfully used this approach to distinguish between ionization and bimolecular addition-elimination mechanisms. nih.govbiosynth.com

Synthesis and Structure Activity Relationship Sar Studies of Analogues and Derivatives

Design and Synthesis of Methyl 2-chloro-3,5-dinitrobenzoate Analogues

The design and synthesis of analogues of this compound are primarily centered around the esterification of the parent carboxylic acid, 3,5-dinitrobenzoic acid, or its chlorinated derivatives. The general synthetic strategy involves reacting the corresponding dinitrobenzoyl chloride with various alcohols or by direct esterification of the carboxylic acid, often under acidic conditions. researchgate.net This approach allows for the introduction of a wide variety of ester functionalities, enabling the systematic exploration of structure-activity relationships.

A common method for synthesizing simple alkyl esters, such as methyl 3,5-dinitrobenzoate (B1224709), involves heating the 3,5-dinitrobenzoic acid with the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid. prepchem.com The reaction mixture is typically refluxed for several hours, and the resulting ester precipitates upon cooling and can be isolated by filtration. prepchem.com For instance, the synthesis of methyl 3,5-dinitrobenzoate has been achieved with a 92% yield by refluxing 3,5-dinitrobenzoic acid in methanol (B129727) with sulfuric acid for 26 hours. prepchem.com Similarly, methyl 4-chloro-3,5-dinitrobenzoate can be prepared by dissolving 4-chloro-3,5-dinitrobenzoic acid in a cooled solution of methanol and concentrated sulfuric acid. prepchem.com

Microwave-assisted synthesis has emerged as a more rapid and efficient alternative to conventional heating. researchgate.net This green chemistry approach involves heating the alcohol directly with 3,5-dinitrobenzoic acid and a catalytic amount of concentrated sulfuric acid in a microwave reactor for a few minutes. researchgate.net This method significantly reduces reaction times to 15-20 minutes and often avoids the use of hazardous reagents like thionyl chloride or phosphorus pentachloride, which are traditionally used to create the more reactive acid chloride intermediate. researchgate.net

Analogues with more complex ester groups have also been synthesized to investigate the impact of steric and electronic properties on biological activity. For example, hexyl-2-chloro-3,5-dinitrobenzoate and tert-butyl-2-chloro-3,5-dinitrobenzoate have been synthesized to study how the size and shape of the alkyl group influence sensitization potential. nih.gov The synthesis of these more complex esters typically follows the general principle of reacting the appropriate alcohol with the corresponding acid chloride or carboxylic acid.

Comparative Reactivity Studies with Structurally Related Dinitrobenzoates

The reactivity of this compound and its analogues is largely governed by the principles of nucleophilic aromatic substitution (SNAr). The two nitro groups on the benzene (B151609) ring are powerful electron-withdrawing groups, which activate the ring towards attack by nucleophiles by stabilizing the negatively charged intermediate (Meisenheimer complex). The chlorine atom serves as a leaving group in these reactions.

Kinetic studies on the reactions of dinitrobenzene derivatives provide valuable insights into their comparative reactivity. For example, the rate of reaction of various dinitrobenzoates with nucleophiles like piperidine (B6355638) has been measured. researchgate.net It has been shown that the reactivity of these compounds is influenced by the solvent, the nature of the leaving group, and the substituents on the aromatic ring. researchgate.netsemanticscholar.org In the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine, the formation of a zwitterionic intermediate is the rate-determining step in solvents like methanol, acetonitrile, and dimethyl sulfoxide (B87167). researchgate.net

A study comparing the reactivity of 1-chloro-2,4-dinitrobenzene (DNCB) and its ester derivatives found that while some esters exhibited higher relative reaction rates, this did not directly translate to a higher biological response (as measured by IL-8 expression in THP-1 cells). nih.gov This suggests that factors beyond simple chemical reactivity, such as steric hindrance at the site of reaction, play a crucial role in the biological activity of these compounds. nih.gov

The decarboxylation of dinitrobenzoate ions represents another facet of their reactivity, proceeding through an SE1 mechanism involving the formation of an aryl anion intermediate. acs.org The rates of these reactions are accelerated by electron-attracting substituents. acs.org

Below is a data table comparing the reactivity of different dinitrobenzene derivatives.

| Compound | Reactivity Metric | Observation |

| 1-chloro-2,4-dinitrobenzene (DNCB) | IL-8 Expression | High |

| Hexyl-2-chloro-3,5-dinitrobenzoate | Relative Rate of Reaction | High |

| Hexyl-2-chloro-3,5-dinitrobenzoate | IL-8 Expression | Low |

| tert-Butyl-4-chloro-3,5-dinitrobenzoate | Relative Rate of Reaction | High |

| tert-Butyl-4-chloro-3,5-dinitrobenzoate | IL-8 Expression | Low |

Investigation of Substituent Effects on Chemical Reactivity and Biological Functionality

The chemical reactivity and biological functionality of this compound and its analogues are profoundly influenced by the electronic and steric effects of the substituents on the aromatic ring. ucsb.edu The primary substituents to consider are the two nitro groups, the chlorine atom, and the methyl ester group.

Electronic Effects: The nitro groups (-NO₂) are strong electron-withdrawing groups (EWGs) through both inductive (-I) and resonance (-R) effects. ucsb.edulumenlearning.com They strongly deactivate the benzene ring towards electrophilic aromatic substitution but, crucially, activate it towards nucleophilic aromatic substitution (SNAr). lumenlearning.com This activation is key to the reactivity of these compounds with biological nucleophiles like the side chains of amino acids in proteins. The electron-withdrawing nature of the substituents stabilizes the anionic Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy. ucsb.edu

Steric Effects: While electronic effects are paramount, steric hindrance can significantly modulate reactivity and biological function. nih.gov For instance, while ester derivatives of dinitrochlorobenzene may show high chemical reactivity in cell-free systems, their ability to elicit a biological response can be diminished. nih.gov This is attributed to steric hindrance from the bulky ester group, which may prevent the molecule from effectively interacting with the active site of a target protein. nih.gov A study on DNCB and its derivatives showed that while compounds with larger ester groups (like hexyl and tert-butyl esters) had comparable or even higher chemical reactivity than DNCB, they induced a lower inflammatory response (IL-8 expression). nih.gov This highlights a "reactivity window" where an optimal balance between compound stability and reactivity leads to a maximal biological response. nih.gov

The position of the substituents is also critical. Substituents ortho and para to the leaving group have a more pronounced effect on stabilizing the intermediate in SNAr reactions through resonance. lumenlearning.com

The table below summarizes the effects of different substituents on the reactivity of the dinitrobenzoate core.

| Substituent | Electronic Effect | Impact on SNAr Reactivity | Biological Implication |

| Nitro (-NO₂) | Strong -I, -R (Electron-withdrawing) | Activating | Essential for covalent bond formation with biological nucleophiles |

| Chloro (-Cl) | -I (Electron-withdrawing) | Leaving group, activates the site of attack | The site of covalent modification of biological targets |

| Ester (-COOR) | -I (Electron-withdrawing) | Activating | Can introduce steric hindrance, modulating biological response |

| Alkyl groups (in ester) | +I (Electron-donating) | Can slightly decrease reactivity compared to H | Primarily influences steric hindrance and solubility |

Synthesis of Deuterium-Labeled Derivatives for Mechanistic Elucidation (referencing related salicylates)

A common strategy for introducing deuterium (B1214612) is through H-D exchange reactions. nih.gov For example, a palladium on carbon (Pd/C) catalyst in the presence of aluminum powder and deuterium oxide (D₂O) can facilitate the selective deuteration of aromatic rings. nih.gov In this system, D₂ gas is generated in situ from the reaction between aluminum and D₂O, and the palladium catalyst promotes the H-D exchange. nih.gov

Another approach involves the use of deuterated starting materials in the synthesis. clearsynth.com For instance, to label the methyl group of the ester, deuterated methyl iodide (CD₃I) could be used in the esterification of the corresponding carboxylic acid. This method was successfully employed in the synthesis of [d₃]vanillin from 3,4-dihydroxybenzaldehyde (B13553) and [d₃]methyl iodide, achieving an isotopic incorporation of over 99.9%. nih.gov

Deuterium can also be introduced by reduction with a deuterium source. For example, deuterium-labeled 5-hydroxytryptamine was synthesized by reduction with lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net Similar strategies could potentially be adapted to reduce a functional group on the dinitrobenzoate ring, although this might be complicated by the presence of the reducible nitro groups.

These labeling strategies would allow for mechanistic studies of reactions involving this compound. For example, by comparing the reaction rates of the deuterated and non-deuterated isotopologues, one could determine if C-H bond cleavage is involved in the rate-determining step of a particular transformation. researchgate.net Furthermore, deuterated analogues serve as ideal internal standards for quantitative analysis in pharmacokinetic and metabolic studies due to their similar chemical properties but distinct mass. clearsynth.comnih.gov

Advanced Applications in Organic Synthesis Research

Utilization as a Key Intermediate in Complex Molecule Construction

The strategic placement of electron-withdrawing nitro groups and a reactive chlorine atom makes methyl 2-chloro-3,5-dinitrobenzoate a potent electrophile, particularly for nucleophilic aromatic substitution reactions. This reactivity is harnessed by chemists to build intricate molecular frameworks.

A significant application is its role as a precursor in the synthesis of heterocyclic compounds. For instance, it is a key starting material in the formation of methyl 3-hydroxy-5,7-dinitro-benzo[b]thiophene-2-carboxylate. nih.gov This process involves a reaction with methyl sulfanylethanoate in the presence of a base. The initial step is the substitution of the chlorine atom by the sulfur nucleophile, forming an intermediate sulfide (B99878). This intermediate, methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate, is designed to undergo a subsequent intramolecular cyclization. nih.gov However, the reaction pathway can be complex; the initially formed carbanion has the potential to attack the ester group, leading to the desired benzo[b]thiophene derivative, or a nitro group. nih.gov The careful control of reaction conditions, such as the slow addition of a base, is crucial to steer the reaction toward the intended cyclized product. nih.gov

This example underscores the utility of this compound as a foundational intermediate. Its structure is pre-organized to introduce specific functionalities that can be manipulated in subsequent steps to construct complex, polycyclic systems that would be difficult to assemble through other synthetic routes.

Role in the Synthesis of Substituted o-Nitrophenyl Sulfides

This compound is effectively employed in the synthesis of substituted ortho-nitrophenyl sulfides. These sulfides are valuable intermediates in their own right, often used in the development of pharmaceuticals and other specialty chemicals. The synthesis is typically achieved through a nucleophilic substitution reaction where a thiol-containing compound (a methanethiolate) displaces the chloro group on the benzene (B151609) ring. nih.gov

The reaction of this compound with a nucleophile like methyl sulfanylethanoate anion serves as a clear illustration of this process. nih.gov The presence of two nitro groups strongly activates the chlorine atom for substitution. The reaction, often catalyzed by a base such as triethylamine (B128534) or pyridine, proceeds by generating a thiolate anion, which then attacks the carbon atom bearing the chlorine. nih.gov

A notable challenge in this synthesis is the high reactivity of the product, methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate. nih.gov This product contains an acidic methylene (B1212753) group, and in the presence of a base, it can readily form a carbanion. This carbanion can then initiate a rapid intramolecular cyclization, making the isolation of the uncyclized sulfide intermediate difficult. nih.gov To circumvent this, a modified procedure involves performing the nucleophilic substitution on the carboxylate anion of 2-chloro-3,5-dinitrobenzoic acid, which is formed by adding one equivalent of triethylamine to the corresponding carboxylic acid, before esterification. nih.gov

Table 1: Synthesis of a Substituted o-Nitrophenyl Sulfide

| Reactant | Reagent | Product Intermediate |

| This compound | Methyl sulfanylethanoate / Base | Methyl 2-(methoxycarbonylmethylsulfanyl)-3,5-dinitrobenzenecarboxylate |

Contribution to Crystal Engineering and Functional Material Design (referencing related compounds)

While specific studies on the crystal engineering of this compound are not extensively documented, the principles of this field can be understood by examining closely related molecules, such as 3,5-dinitrobenzoic acid. nih.gov Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov

The functional groups on this compound—nitro groups, a chloro atom, and a methyl ester—are all capable of participating in significant intermolecular interactions that dictate how the molecules pack in a crystal lattice.

Nitro Groups: The oxygen atoms of the nitro groups are excellent hydrogen bond acceptors. They can also participate in other non-covalent interactions, such as dipole-dipole and lone pair-π interactions, which are crucial for building robust crystalline networks.

Chloro Group: The chlorine atom can act as a weak hydrogen bond acceptor and is known to participate in halogen bonding, an interaction where the halogen acts as an electrophilic species.

Ester Group: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor, while the methyl group can be involved in weaker C-H···O interactions.

In related compounds like 3,5-dinitrobenzoic acid, researchers have shown that the carboxylic acid and nitro groups work together to form predictable hydrogen-bonding patterns called supramolecular synthons. nih.gov For example, 3,5-dinitrobenzoic acid has been used to create multicomponent crystals (cocrystals and solvates) with other molecules like acetamide. nih.gov In these structures, the components are held together by specific, recurring hydrogen bond motifs, demonstrating how functional groups can be used to control crystal assembly. nih.gov

By analogy, the array of functional groups on this compound provides a platform for designing new functional materials. By co-crystallizing it with other molecules that have complementary hydrogen bond donors, it would be possible to create novel crystalline solids with tailored properties, such as specific optical or electronic characteristics, influenced by the precise arrangement of the molecules in the solid state. The study of related dinitropyrazole derivatives has also shown how modifying functional groups on a core scaffold can lead to materials with specific properties, such as varying impact sensitivity in energetic materials. rsc.org

Research on Biological Activity and Associated Mechanisms of Action

Antimicrobial Activity Investigations (particularly against fungal strains)

While direct studies on the antifungal properties of Methyl 2-chloro-3,5-dinitrobenzoate are not extensively documented, research on analogous compounds suggests a potential for such activity. For instance, a related compound, Methyl 4-chloro-3,5-dinitrobenzoate , has been noted for its use as a seed-dressing fungicide for crops like sunflowers, corn, and flax, indicating its efficacy in controlling fungal growth in agricultural applications. nih.gov

Further supporting this potential is a 2023 study on Methyl 3,5-dinitrobenzoate (B1224709) (MDNB), which lacks the chlorine atom present in the subject compound. This research demonstrated notable antifungal activity against various strains of Candida albicans, a common human fungal pathogen. sigmaaldrich.comnih.gov The study determined the Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) for MDNB, showcasing its ability to both inhibit growth and kill the fungal cells. nih.gov The fungicidal effect was observed against several C. albicans strains, as indicated by the MFC/MIC ratio. nih.gov

These findings on closely related dinitrobenzoate esters suggest that this compound may also possess antifungal properties, though specific studies are required to confirm this and determine its spectrum of activity.

Elucidation of Molecular Mechanisms of Action

The precise molecular mechanisms of action for this compound have not been specifically elucidated in published literature. However, based on the known activities of nitroaromatic compounds and related dinitrobenzoate derivatives, several potential mechanisms can be proposed.

Redox Reactions and Reactive Intermediate Generation

Nitroaromatic compounds are known to undergo redox cycling. It is hypothesized that the nitro groups (NO₂) on the benzene (B151609) ring of compounds like dinitrobenzoates can be enzymatically reduced within microbial cells to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as superoxide (B77818) radicals. This is a proposed mechanism for the related compound 2-Methylpropyl 4-chloro-3,5-dinitrobenzoate . These reactive species can induce significant oxidative stress, damaging cellular components and leading to cell death.

Inhibition of Ergosterol (B1671047) Synthesis Pathways (referencing related compounds)

A key target for many antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of fungal cell membranes. nih.gov While there is no direct evidence linking this compound to this pathway, it remains a plausible mechanism of action for antifungal agents. For example, azole antifungals work by inhibiting the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is essential for converting lanosterol to ergosterol. nih.gov Thiocarbamate antifungals, such as tolnaftate (B1682400) and tolciclate, also inhibit ergosterol biosynthesis, but at an earlier step by blocking squalene (B77637) epoxidase. nih.gov Given that dinitrobenzoate derivatives exhibit broad antifungal activity, investigating their potential to interfere with the ergosterol pathway is a logical step in future research.

Structure-Activity Relationship (SAR) and Mechanistic Links to Biological Potency

The relationship between the chemical structure of dinitrobenzoate derivatives and their biological activity is critical for understanding their potency. Although no specific SAR studies for this compound were found, general principles can be applied.

The biological activity of this class of compounds is heavily influenced by the substituents on the benzene ring. The electron-withdrawing nature of the two nitro groups and the chlorine atom in this compound creates a highly electron-deficient aromatic system. This electrophilicity is key to its reactivity.

In a comparison of antifungal activity, Methyl 3,5-dinitrobenzoate was found to be more potent against C. albicans (MIC = 1.10 mM) than its analogue, Ethyl 3,5-dinitrobenzoate (MIC = 4.71 mM), suggesting that the nature of the ester group plays a role in its efficacy. nih.gov The presence and position of the chlorine atom in this compound, as opposed to its isomer Methyl 4-chloro-3,5-dinitrobenzoate , would also be expected to significantly influence its interaction with biological targets and, consequently, its antimicrobial potency. nih.gov

Studies on Reactivity with Biological Nucleophiles (e.g., cysteine adduct formation)

The high electrophilicity of the aromatic ring in chlorodinitrobenzoate compounds makes them susceptible to nucleophilic aromatic substitution reactions. Biological nucleophiles, such as the thiol group of cysteine residues in proteins, are potential targets for these compounds.

While direct studies on the reactivity of this compound with cysteine are not available, the reactivity of the parent acid, 2-Chloro-3,5-dinitrobenzoic acid , and related compounds suggests this is a likely interaction. nist.gov The chlorine atom can be displaced by nucleophiles like thiols. Such a reaction would lead to the formation of a covalent adduct between the dinitrobenzoyl moiety and the protein, potentially inactivating the protein and disrupting its function. This covalent modification of essential enzymes or structural proteins represents a significant potential mechanism for the biological activity of this compound.

Research into Formulation Strategies for Bioavailability Enhancement (e.g., nanoemulsions for related compounds)

The oral bioavailability of many pharmaceutical compounds is limited by their poor solubility in aqueous environments like the gastrointestinal tract. nih.govalliedacademies.org For poorly soluble drugs, various formulation strategies have been developed to enhance their dissolution and subsequent absorption. mdpi.com These strategies include particle size reduction, the creation of solid dispersions, and the use of lipid-based delivery systems. nih.govhilarispublisher.com

Lipid-based formulations, such as nanoemulsions, are a particularly promising approach for improving the bioavailability of lipophilic drugs. researchgate.net Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. nih.gov These systems can encapsulate poorly water-soluble drugs within the oil phase, effectively increasing their concentration in the gastrointestinal fluids and facilitating their absorption. nih.govnih.gov

In the context of dinitrobenzoate compounds, the use of a nanoemulsion has been demonstrated for the related compound, methyl 3,5-dinitrobenzoate (MDNB), to enhance its antifungal activity. nih.gov In this study, a nanoemulsion of MDNB (MDNB-NE) was developed and characterized. The resulting nanoemulsion had a droplet size of 181.16 ± 3.20 nm and a polydispersity index of 0.30 ± 0.03, indicating a uniform dispersion of fine droplets. nih.gov

The biological evaluation showed that the MDNB-NE was as effective as the free compound in inhibiting the growth of Candida albicans, with minimum inhibitory concentrations also in the range of 0.27–1.10 mM. nih.gov The successful formulation of MDNB in a nanoemulsion suggests that this strategy could be applicable to other related dinitrobenzoate derivatives, such as this compound, to improve their solubility and potential therapeutic efficacy. The nanoemulsion platform offers several advantages, including enhanced drug solubilization, protection of the drug from degradation, and the potential for controlled release. nih.gov

Interactive Data Table: Characteristics of Methyl 3,5-Dinitrobenzoate Nanoemulsion (MDNB-NE)

| Parameter | Value | Reference |

| Mean Droplet Size | 181.16 ± 3.20 nm | nih.gov |

| Polydispersity Index | 0.30 ± 0.03 | nih.gov |

| Antifungal Activity (MIC vs. C. albicans) | 0.27–1.10 mM | nih.gov |

Environmental Fate and Ecotoxicological Research Perspectives

Biodegradation Studies in Aqueous Environments

Biodegradation represents a key mechanism for the removal of organic contaminants from the environment. Studies on compounds structurally similar to Methyl 2-chloro-3,5-dinitrobenzoate suggest potential pathways for its breakdown under both aerobic and anaerobic conditions.

While specific studies on the biodegradation of this compound are not extensively documented, the degradation of other nitroaromatic compounds provides a predictive framework for its potential metabolic pathways.

Aerobic Degradation: Under aerobic conditions, bacteria have evolved several strategies to metabolize nitroaromatic compounds. nih.gov These pathways often initiate with an oxidative attack on the aromatic ring. nih.gov For dinitro- and trinitro-compounds, enzymes such as dioxygenases can insert two hydroxyl groups, leading to the spontaneous elimination of a nitro group as nitrite. nih.govnih.gov Alternatively, monooxygenase enzymes can add an oxygen atom, which also facilitates the removal of a nitro group. nih.gov Another established pathway involves the initial reduction of a nitro group to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to a hydroxylated compound, priming the ring for cleavage. nih.gov For instance, the degradation of 2,4-dinitrotoluene (B133949) (2,4-DNT) by Burkholderia sp. begins with a dioxygenase attack that forms 4-methyl-5-nitrocatechol (B15798) and releases nitrite. nih.gov Given these precedents, the aerobic degradation of this compound would likely proceed via an initial oxidative step, targeting either a nitro group or the chloro-substituent for removal.

Anaerobic Degradation: In anaerobic environments, the primary transformation of nitroaromatic compounds is the reduction of the nitro groups to their corresponding amines via nitroso and hydroxylamino intermediates. nih.gov This process is carried out by a variety of anaerobic bacteria, including Desulfovibrio and Clostridium species. nih.gov Research on related compounds indicates that complete mineralization is possible under anaerobic conditions. psu.edu For example, a fermentative enrichment culture has been shown to transform 3,5-dinitrobenzoate (B1224709) into acetate (B1210297) and carbon dioxide. psu.edu Similarly, other nitroaromatic compounds have been completely mineralized to methane (B114726) and carbon dioxide in anaerobic systems. psu.edu These findings suggest that this compound could be reductively transformed to Methyl 2-chloro-3,5-diaminobenzoate, with the potential for subsequent ring cleavage and mineralization.

Assessing the extent of biodegradation requires monitoring specific parameters that reflect microbial activity and substrate mineralization. nih.gov Standardized laboratory test methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are commonly employed. situbiosciences.com

The ultimate biodegradability, or complete mineralization of a compound to inorganic end-products, is often measured by the evolution of carbon dioxide (CO₂). nih.govsitubiosciences.comresearchgate.net In tests like the OECD 301B (CO₂ Evolution Test), the amount of CO₂ produced by microorganisms consuming the test substance as a carbon source is quantified over time. situbiosciences.com Continuous online measurement of CO₂ can provide reliable and detailed degradation curves. nih.govresearchgate.net

Another key parameter is oxygen consumption, or the biochemical oxygen demand (BOD). nih.gov This measures the amount of dissolved oxygen consumed by aerobic microorganisms as they metabolize the organic substrate. situbiosciences.com The combination of monitoring CO₂ evolution, BOD, and the decrease in dissolved organic carbon (DOC) provides a comprehensive assessment of the biodegradation process. nih.govresearchgate.net These methods allow for the calculation of degradation rates and can determine if a compound meets criteria for "ready biodegradability". researchgate.net

Table 1: Key Parameters for Monitoring Biodegradation

| Parameter | Method/Test | Information Provided |

|---|---|---|

| Carbon Dioxide (CO₂) Evolution | OECD 301B; Online conductivity measurement | Measures the ultimate biodegradation (mineralization) of the compound to CO₂. nih.govsitubiosciences.com |

| Oxygen (O₂) Consumption | OECD 301D; Biochemical Oxygen Demand (BOD) | Measures the amount of oxygen used by microbes during aerobic degradation. nih.govsitubiosciences.com |

| Dissolved Organic Carbon (DOC) | DOC analysis | Tracks the removal of the parent compound and its organic intermediates from the aqueous phase. nih.gov |

Sorption and Mobility Studies in Environmental Matrices

The mobility of this compound in the environment is largely controlled by its tendency to adsorb to soil organic matter and clay minerals.

The sorption of organic chemicals to soil and sediment is commonly described by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the chemical's tendency to partition between the solid and solution phases. epa.govecetoc.org A high Koc value signifies strong binding to soil organic matter and thus low mobility. The logarithmic form, Log Koc, is frequently used. ecetoc.org

For many nonpolar organic compounds, Koc can be estimated using quantitative structure-activity relationships (QSARs) based on more easily measured properties like the octanol-water partition coefficient (Kow). epa.gov Regression equations have been developed to predict Log Koc from Log Kow or water solubility (S). epa.gov

Table 2: Example Regression Equations for Estimating Log Koc

| Equation | Parameters | Applicability | Source |

|---|---|---|---|

| log Koc = -0.55 log S + 3.64 | S = solubility in mg/L | Developed from 261 chemicals with a wide range of solubilities. | epa.gov |

| log Koc = 0.544 log Kow + 1.377 | log Kow = logarithm of octanol-water partition coefficient | Developed from 50 chemicals with log Kow values between -3 and 6.6. | epa.gov |

Note: These are general equations and their accuracy for a specific compound like this compound would require validation.

In addition to organic matter, clay minerals can significantly influence the sorption of polar organic compounds. researchgate.net Montmorillonite (B579905), a 2:1 type clay mineral, possesses a permanent negative charge due to isomorphous substitution, which is balanced by exchangeable cations (such as Na⁺) in the interlayer space. appliedmineralogy.com

The interaction of polar nitroaromatic compounds with montmorillonite is multifaceted. A primary mechanism involves ion-dipole interactions between the polar nitro groups of the organic molecule and the exchangeable cations on the clay surface. researchgate.net The strength of this interaction is heavily influenced by the hydration energy of the cation. Strongly hydrated cations, like Na⁺, are surrounded by water molecules, meaning the interaction with the nitroaromatic compound is mediated through this water layer. researchgate.net In contrast, weakly hydrated cations (e.g., K⁺, Cs⁺) allow for more direct interaction with the -NO₂ groups, resulting in greater sorption. researchgate.net The siloxane surfaces of the clay can also contribute to adsorption via van der Waals forces. researchgate.net The interlayer spacing of the montmorillonite is another critical factor, as it must be sufficient to accommodate the adsorbing molecule. appliedmineralogy.com

Table 3: Mechanisms of Nitroaromatic Interaction with Montmorillonite

| Interaction Mechanism | Description | Influencing Factors |

|---|---|---|

| Ion-Dipole Interaction | Electrostatic attraction between the polar nitro groups and interlayer cations (e.g., Na⁺). researchgate.net | Cation type and its hydration energy. researchgate.net |

| Water Bridging | For strongly hydrated cations like Na⁺, water molecules mediate the interaction between the cation and the nitro group. | Cation hydration status. |

| Surface Complexation | Direct coordination of the nitro group with the exchangeable cation, more prevalent with weakly hydrated cations. researchgate.net | Cation type (e.g., K⁺ vs. Na⁺). researchgate.net |

| van der Waals Forces | Weaker interactions between the organic molecule and the basal siloxane surface of the clay. researchgate.net | Molecular size and shape. |

Mechanistic Research on Environmental Transformation Pathways

Beyond biodegradation, this compound can undergo abiotic chemical transformations. Research has shown that under certain conditions, such as in the presence of phenols in pyridine, the compound undergoes a reaction where the chlorine atom is displaced. archive.org

A more complex transformation has also been observed, leading to the formation of aryl salicylates. archive.orgresearchgate.net This reaction pathway implicates the direct participation of the ortho-methoxycarbonyl group, suggesting an intramolecular rearrangement or cyclization mechanism. archive.orgresearchgate.net These abiotic pathways could contribute to the transformation of this compound in specific environmental compartments where the necessary chemical conditions exist.

Reductive Dechlorination and Nitro Group Reduction by Microorganisms

The biodegradation of chlorinated nitroaromatic compounds is a critical area of environmental research. Microorganisms have evolved diverse strategies to metabolize these often toxic and recalcitrant molecules. nih.gov Key transformation pathways include the reduction of nitro groups and the removal of chlorine substituents from the aromatic ring.

Reductive Dechlorination:

The removal of chlorine atoms from an aromatic ring, known as dechlorination, is a crucial step in the detoxification and degradation of many chlorinated pollutants. Under anaerobic conditions, a process called reductive dechlorination can occur, where the chlorinated compound is used as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. youtube.com Research on compounds structurally similar to this compound has demonstrated the potential for enzymatic dehalogenation.

A notable study on 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. strain CBS3 showed that this enzyme could dehalogenate chlorinated nitroaromatic compounds. nih.gov It successfully converted 4-chloro-3,5-dinitrobenzoate into 3,5-dinitro-4-hydroxybenzoate. nih.gov This transformation indicates that microbial enzymes can catalyze the hydrolytic removal of the chlorine atom, replacing it with a hydroxyl group, a critical detoxification step.

Nitro Group Reduction:

The reduction of nitro groups is a common and primary step in the microbial metabolism of nitroaromatic compounds, particularly under anaerobic conditions. nih.govmdpi.com Bacterial nitroreductases, which are often flavoenzymes, catalyze the NAD(P)H-dependent reduction of nitro groups to nitroso, hydroxylamino, and ultimately amino groups. oup.com This process is significant because the resulting aromatic amines are generally less toxic and more amenable to further degradation than their nitroaromatic precursors.

There are two main types of nitroreductases:

Type I (Oxygen-insensitive): These enzymes catalyze the reduction of the nitro group by adding electron pairs, leading to the formation of nitroso and hydroxylamino intermediates before producing the final amino group. oup.com

Type II (Oxygen-sensitive): These enzymes reduce the nitro group via a single-electron transfer, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized to the original nitro compound in a futile cycle. oup.comresearchgate.net

Various anaerobic bacteria, including species of Clostridium and Desulfovibrio, are capable of reducing nitroaromatic compounds. nih.gov For instance, several Clostridium strains can reduce 2,4,6-trinitrotoluene (B92697) to 2,4,6-triaminotoluene. nih.gov Bacteria isolated from the human gastrointestinal tract, such as Clostridium and Eubacterium species, have also demonstrated the ability to reduce nitroaromatic compounds. asm.org